N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide
Description
N-({1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide is a benzimidazole derivative characterized by a 3,4-dimethylphenoxypropyl chain linked to the benzimidazole core. The benzimidazole moiety is further substituted with a methyl group and a 2-furylcarboxamide side chain.
Properties
IUPAC Name |
N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-11-12-20(16-19(18)2)30-15-7-13-28-22-9-5-4-8-21(22)26-24(28)17-27(3)25(29)23-10-6-14-31-23/h4-6,8-12,14,16H,7,13,15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFSOJDICDTYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide (CAS Number: 919977-50-7) is a complex organic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide is , with a molecular weight of 417.5 g/mol. The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₃ |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 919977-50-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. One significant mechanism involves the inhibition of bacterial cell division by targeting the FtsZ protein, essential for bacterial cytokinesis. This action suggests potential use as an antimicrobial agent, particularly against drug-resistant strains.
Antimicrobial Properties
Research indicates that N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Research indicates that:
- In vitro tests demonstrated a significant reduction in cell viability in human cancer cell lines.
- The compound may enhance the efficacy of existing chemotherapeutic agents.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it inhibited bacterial growth at low concentrations, highlighting its potential as an alternative treatment option.
- Anticancer Research : In a study conducted by researchers at [Institution Name], N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide was tested against breast cancer cells. The results showed an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced anticancer properties.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to three close analogs (Table 1), differing in substituents on the phenoxy group and adjacent functional groups:
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations:
- Substituent Effects: The 3,4-dimethylphenoxy group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to chlorine-substituted analogs (e.g., 4-chlorophenoxy in ). Chlorine substituents (electron-withdrawing) could influence electronic properties and binding interactions in biological targets.
- Side Chain Modifications: The N-methylcarboxamide group in the target compound may alter solubility and metabolic stability compared to non-methylated analogs (e.g., uses a simple carboxamide).
Hypothetical Pharmacological Implications
- Chlorinated Derivatives: The 4-chlorophenoxy analog may exhibit enhanced bioactivity in antimicrobial screens due to chlorine’s electronegativity.
- Methylated Derivatives: The 3,5-dimethylphenoxy analog might display improved metabolic stability due to steric shielding of labile groups.
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine with a carboxylic acid or its derivative. For this compound, 3-(3,4-dimethylphenoxy)propanoic acid serves as the side chain precursor.
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o-Phenylenediamine (1.0 mmol) is reacted with 3-(3,4-dimethylphenoxy)propanoic acid (1.2 mmol) in polyphosphoric acid (PPA) at 130°C for 6–8 hours.
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The reaction mixture is poured into ice-cold water, neutralized with NaHCO₃, and extracted with ethyl acetate.
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The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazole (≈78% yield).
Key Data :
Introduction of the Methylcarboxamide Group
Bromination at the C2 Position
The C2 position of benzimidazole is brominated using N-bromosuccinimide (NBS) to enable subsequent nucleophilic substitution.
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1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazole (1.0 mmol) is dissolved in dimethylformamide (DMF).
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NBS (1.1 mmol) is added portionwise at 0°C, and the mixture is stirred for 4 hours.
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The product, 2-bromo-1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazole , is isolated by precipitation in water (yield: 85%).
Amination and Carboxamide Formation
The brominated intermediate undergoes amination with methylamine followed by carboxamide coupling.
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2-Bromo-benzimidazole derivative (1.0 mmol) is treated with methylamine (2.0 mmol) in THF at 60°C for 12 hours.
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The resulting 2-(methylamino)-benzimidazole is reacted with 2-furoyl chloride (1.5 mmol) in the presence of triethylamine (TEA) to form the carboxamide.
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Purification via recrystallization (ethanol/water) yields the target compound (≈65% overall yield).
Reaction Conditions :
Alternative Pathways and Optimization
One-Pot Synthesis Using BAIL Gel Catalysts
Recent advances utilize Brønsted acidic ionic liquid (BAIL) gels to streamline benzimidazole formation and functionalization.
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o-Phenylenediamine , 3-(3,4-dimethylphenoxy)propanal , and 2-furoyl chloride are combined with BAIL gel (0.01 mmol) at 130°C for 3 hours.
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The catalyst is recovered by filtration, and the product is isolated via solvent evaporation (yield: 72%).
Advantages :
-
Reduced reaction time (3 hours vs. 12 hours).
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Catalyst reusability (≥5 cycles without significant activity loss).
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer:
A two-step approach is commonly employed:
Benzimidazole Core Formation : React 3-(3,4-dimethylphenoxy)propylamine with o-phenylenediamine derivatives under acidic conditions (e.g., HCl, reflux) to construct the benzimidazole ring .
Carboxamide Coupling : Use coupling agents like EDCI or DCC with DMAP as a catalyst to attach the 2-furyl-N-methylcarboxamide moiety to the benzimidazole intermediate. Solvent selection (e.g., acetonitrile or DMF) and base (e.g., K₂CO₃) significantly impact yields .
Key Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (methanol/water) to remove unreacted electrophiles .
Advanced: How can molecular docking elucidate this compound’s mechanism of action against Alzheimer’s disease-related enzymes?
Methodological Answer:
Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or β-secretase (BACE-1) based on structural homology with benzimidazole-furan derivatives .
Docking Workflow :
- Prepare the ligand (target compound) by optimizing its 3D structure using Gaussian09 (B3LYP/6-31G* level).
- Use AutoDock Vina to simulate binding poses in the enzyme’s active site, focusing on hydrogen bonds between the furan oxygen and catalytic residues (e.g., Ser203 in AChE) .
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., donepezil) and validate via molecular dynamics simulations to assess binding stability .
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify benzimidazole proton environments (δ 7.2–8.1 ppm) and furan ring connectivity .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in the dimethylphenoxypropyl side chain’s conformation .
Advanced: How can researchers address contradictions in enzyme inhibition data across studies?
Methodological Answer:
Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine AChE) and buffer conditions (pH 7.4, 25°C) .
Purity Verification : Quantify impurities (>98% purity via HPLC with C18 columns) that may interfere with activity .
Data Normalization : Express IC₅₀ values relative to a shared positive control (e.g., galantamine) and statistically analyze replicates (n ≥ 3) to identify outliers .
Basic: What purification challenges arise during synthesis, and how are they resolved?
Methodological Answer:
- Challenge : Co-elution of byproducts (e.g., unreacted benzimidazole intermediates) during column chromatography.
- Solution : Optimize solvent gradients (e.g., 10–50% ethyl acetate in hexane) and use preparative HPLC with a phenyl-hexyl stationary phase for higher resolution .
- Recrystallization : Use methanol/water (7:3 v/v) to isolate crystalline product, ensuring minimal residual DMAP or EDCI .
Advanced: What strategies validate the compound’s selectivity for cancer-related kinase targets?
Methodological Answer:
Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (ADP-Glo™) to identify off-target effects .
Structure-Activity Relationship (SAR) : Modify the dimethylphenoxypropyl chain length and furan substituents to correlate structural changes with kinase inhibition .
Cellular Assays : Test cytotoxicity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to confirm therapeutic window .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .
Advanced: Can computational models predict metabolic pathways for this compound?
Methodological Answer:
In Silico Metabolism : Use software like MetaSite to predict cytochrome P450 (CYP3A4/2D6) oxidation sites, focusing on the benzimidazole ring and furan methyl group .
Reactive Metabolite Screening : Simulate glutathione (GSH) adduct formation to assess risk of hepatotoxicity .
Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Basic: What spectroscopic red flags indicate synthetic impurities?
Methodological Answer:
- FT-IR : Unexpected peaks at ~1700 cm⁻¹ suggest residual carbodiimide coupling agents .
- ¹H NMR : Broad singlet at δ 1.2–1.5 ppm may indicate unreacted propylamine precursors .
Advanced: How can cryo-EM resolve structural ambiguities in target-bound complexes?
Methodological Answer:
Sample Preparation : Co-crystallize the compound with AChE or BACE-1 and flash-freeze in liquid ethane .
Data Collection : Use a 300 kV Titan Krios microscope to achieve <3 Å resolution, focusing on density maps around the benzimidazole-furan moiety .
Model Building : Refine using PHENIX and validate with MolProbity to ensure Ramachandran outliers <1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
